molecular formula C19H25IN2O4 B13768461 Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1) CAS No. 53219-30-0

Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)

Cat. No.: B13768461
CAS No.: 53219-30-0
M. Wt: 472.3 g/mol
InChI Key: UHIOKADSJOWDKW-UHFFFAOYSA-N
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Description

Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, a class of compounds that are widely studied for their applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) typically involves the reaction of diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate with iodine. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate derivatives with different functional groups .

Scientific Research Applications

Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) involves the inhibition of ferrochelatase, an enzyme that catalyzes the addition of iron to protoporphyrin IX to form heme. By inhibiting this enzyme, the compound effectively reduces heme production. This mechanism is particularly relevant in studies related to heme metabolism and related disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) is unique due to its specific structure and the presence of the hydrogen iodide component, which may confer additional reactivity and properties not observed in similar compounds.

Properties

CAS No.

53219-30-0

Molecular Formula

C19H25IN2O4

Molecular Weight

472.3 g/mol

IUPAC Name

diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate;hydroiodide

InChI

InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14;/h8-11,17H,6-7H2,1-5H3;1H

InChI Key

UHIOKADSJOWDKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C.I

Origin of Product

United States

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